molecular formula C10H18O3 B2860346 (2S)-2-(2,2-Dimethyloxan-4-yl)propanoic acid CAS No. 2248220-15-5

(2S)-2-(2,2-Dimethyloxan-4-yl)propanoic acid

Cat. No. B2860346
CAS RN: 2248220-15-5
M. Wt: 186.251
InChI Key: USDZIPBQTPFWRR-JAMMHHFISA-N
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Description

(2S)-2-(2,2-Dimethyloxan-4-yl)propanoic acid, also known as DMHPA, is an organic compound that belongs to the family of amino acids. It is a chiral molecule, which means that it exists in two different forms, known as enantiomers. DMHPA has been studied for its potential use in various scientific research applications, including drug discovery and development, and as a building block for the synthesis of other molecules.

Mechanism of Action

The mechanism of action of (2S)-2-(2,2-Dimethyloxan-4-yl)propanoic acid is not fully understood, but it is believed to act on the GABAergic system, which is involved in the regulation of neuronal activity. This compound has been shown to enhance the activity of GABA receptors, which can lead to a decrease in neuronal excitability and a reduction in seizures.
Biochemical and Physiological Effects
This compound has been shown to have anticonvulsant and neuroprotective effects in animal models. It has also been shown to have anxiolytic and sedative effects. This compound has been found to increase the levels of GABA in the brain, which can lead to a decrease in anxiety and an increase in relaxation.

Advantages and Limitations for Lab Experiments

(2S)-2-(2,2-Dimethyloxan-4-yl)propanoic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has been shown to have low toxicity and good solubility in water and organic solvents. However, one limitation of this compound is that it is a chiral molecule, which can complicate its use in certain experiments.

Future Directions

There are several future directions for research on (2S)-2-(2,2-Dimethyloxan-4-yl)propanoic acid. One area of interest is the development of this compound derivatives with improved pharmacological properties. Another area of research is the investigation of the potential use of this compound in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on the GABAergic system.

Synthesis Methods

(2S)-2-(2,2-Dimethyloxan-4-yl)propanoic acid can be synthesized in several ways, including the reaction of 2,2-dimethyloxirane with 2-methylpropanoic acid in the presence of a catalyst. Another method involves the reaction of 2,2-dimethyloxirane with acetic anhydride, followed by hydrolysis and decarboxylation.

Scientific Research Applications

(2S)-2-(2,2-Dimethyloxan-4-yl)propanoic acid has been studied for its potential use in drug discovery and development. It has been shown to have anticonvulsant and neuroprotective properties, making it a potential candidate for the treatment of neurological disorders such as epilepsy and Alzheimer's disease. This compound has also been used as a building block for the synthesis of other molecules with potential pharmaceutical applications.

properties

IUPAC Name

(2S)-2-(2,2-dimethyloxan-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-7(9(11)12)8-4-5-13-10(2,3)6-8/h7-8H,4-6H2,1-3H3,(H,11,12)/t7-,8?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USDZIPBQTPFWRR-JAMMHHFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCOC(C1)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CCOC(C1)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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